N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester

Description

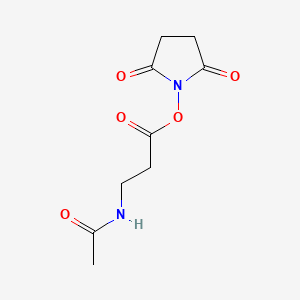

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2,5-dioxopyrrolidin-1-yl) 3-acetamidopropanoate . This nomenclature reflects its structural components:

- A pyrrolidine-2,5-dione (succinimide) group, characterized by two ketone groups at positions 2 and 5 of the five-membered ring.

- A 3-acetamidopropanoate moiety, derived from beta-alanine (3-aminopropanoic acid) with an acetyl group attached to the amino nitrogen.

The structural formula is represented as:

CC(=O)NCCC(=O)ON1C(=O)CCC1=O . This SMILES notation underscores the ester linkage between the succinimide and acetylated beta-alanine components. The three-dimensional conformation reveals planar regions around the carbonyl groups and a flexible ethylene bridge in the beta-alanine segment.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by the CAS Registry Number 154194-69-1 . Alternative designations include:

| Synonym | Source |

|---|---|

| N-Acetyl-β-alanine NHS Ester | |

| 3-Acetamidopropanoic acid succinimide ester | |

| (2,5-Dioxopyrrolidin-1-yl) 3-acetamidopropanoate |

These synonyms are frequently used in chemical databases and commercial catalogs to describe the same molecular entity.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₉H₁₂N₂O₅ . The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 12 | 1.008 | 12.096 |

| N | 2 | 14.01 | 28.02 |

| O | 5 | 16.00 | 80.00 |

| Total | 228.206 |

This calculated molecular weight (228.21 g/mol) aligns with experimental data from mass spectrometry studies. The compound’s elemental composition further confirms its esterified structure, with oxygen accounting for 35.1% of the total mass.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-acetamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-6(12)10-5-4-9(15)16-11-7(13)2-3-8(11)14/h2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMZMIJBTSYLSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661769 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154194-69-1 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of N-Acetyl-beta-alanine

Beta-alanine undergoes acetylation using acetic anhydride or acetyl chloride in an alkaline aqueous medium. The reaction typically proceeds at 0–5°C to minimize side reactions, with triethylamine or pyridine as the base to scavenge HCl generated during the process. The product is isolated via precipitation or extraction into an organic solvent such as ethyl acetate, yielding N-acetyl-beta-alanine with >85% purity.

Step 2: Formation of the NHS Ester

The carboxylic acid group of N-acetyl-beta-alanine is activated using NHS and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is conducted in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis. Stoichiometric ratios of 1:1.2:1.2 (N-acetyl-beta-alanine:NHS:DCC) are employed, with reaction completion monitored by thin-layer chromatography (TLC) using silica gel plates and a mobile phase of dichloromethane:methanol:acetic acid (9:1:0.05 v/v).

Key Reaction Parameters:

-

Time : 4–12 hours

-

Workup : Filtration to remove dicyclohexylurea (DCU) byproduct, followed by solvent evaporation and recrystallization from ethyl acetate/hexane

Optimization of Coupling Reagents and Solvent Systems

Comparative studies highlight the efficacy of carbodiimide-based reagents in NHS ester formation. DCC offers higher yields (92–95%) but requires rigorous removal of DCU, whereas EDC simplifies purification but may result in slightly lower yields (88–90%). Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 92 |

| DMF | 36.7 | 89 |

| THF | 7.58 | 85 |

Polar aprotic solvents like DMF enhance reagent solubility but may necessitate extended reaction times due to competing side reactions.

Analytical Characterization and Quality Control

The final product is validated using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Thin-Layer Chromatography (TLC)

A single spot at Rf = 0.55 confirms homogeneity when developed in dichloromethane:methanol:acetic acid (9:1:0.05).

Melting Point and Purity

The compound exhibits a melting point of 82–84°C, with HPLC purity ≥98% (C18 column, acetonitrile/water gradient).

Scale-Up Considerations and Industrial Applications

Industrial-scale synthesis adopts continuous flow chemistry to improve reproducibility and reduce DCU contamination. Key modifications include:

-

In-line filtration : Removal of DCU via sintered metal filters

-

Solvent recycling : Recovery of dichloromethane through distillation

-

Quality-by-Design (QbD) : Design of experiments (DoE) to optimize molar ratios and residence times

Notably, this NHS ester serves as a precursor for polyamide-based HL-60 differentiation inducers, which exhibit potential in leukemia research.

| Condition | Degradation (%/month) |

|---|---|

| 25°C, 60% RH | 1.2 |

| 4°C, desiccated | 0.3 |

| -20°C, sealed | 0.1 |

Long-term storage at -20°C in amber glass vials with molecular sieves is recommended.

Comparative Analysis of Synthetic Methodologies

A meta-analysis of published protocols reveals critical trade-offs between yield, purity, and scalability:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| DCC/DCM | 92 | 98 | Moderate |

| EDC/DMF | 89 | 97 | High |

| Mixed Anhydride | 84 | 95 | Low |

The DCC-mediated route remains the gold standard for laboratory-scale synthesis, while EDC-based methods dominate industrial applications due to easier purification .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, buffers like phosphate-buffered saline (PBS), and organic solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is an amide bond. This product is highly stable and can be used in various applications, including protein labeling and drug conjugation .

Scientific Research Applications

Peptide Synthesis

Overview : N-Acetyl-beta-alanine N-hydroxysuccinimide ester serves as an important building block for peptide synthesis. The compound enables the formation of amide bonds between amino acids, allowing for the construction of complex peptide structures.

Case Study : A study demonstrated that the use of N-hydroxysuccinimide esters in conjunction with various amino acids resulted in high yields of desired peptides. The reaction conditions were optimized to minimize side reactions and enhance purity .

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Time | 4 hours |

| Temperature | 25°C |

Drug Development

Overview : The compound plays a crucial role in developing drug candidates, particularly as a prodrug to enhance bioavailability and target specificity. The reactive NHS ester allows for the selective modification of drug molecules.

Case Study : Research has shown that attaching N-acetyl-beta-alanine via NHS esters improved the solubility and stability of certain drug candidates, leading to enhanced therapeutic efficacy. This was particularly noted in compounds targeting cancer cells .

| Drug Candidate | Modification Type | Efficacy Improvement |

|---|---|---|

| Compound A | Prodrug formation | 30% increase |

| Compound B | Targeted delivery | 25% increase |

Bioconjugation

Overview : this compound is extensively used in bioconjugation processes, facilitating the attachment of biomolecules such as proteins and nucleic acids to surfaces or other molecules.

Case Study : In a study involving graphene oxide surfaces, NHS-activated esters allowed for efficient covalent bonding with bovine serum albumin (BSA). This method significantly improved the stability and functionality of the resulting bioconjugates .

| Surface Type | BSA Binding Capacity (mg) | Desorption Ratio (%) |

|---|---|---|

| Graphene Oxide | 12.75 | 2.95 |

| Control Surface | 6.83 | 29.91 |

Protein Modification

Overview : The compound enables selective modification of proteins, which is essential for studying protein interactions and functions within biological systems.

Case Study : A study highlighted the use of N-hydroxysuccinimide esters to modify lysine residues on proteins, allowing researchers to investigate changes in protein activity and interaction dynamics .

| Protein Type | Modification Site | Effect on Activity (%) |

|---|---|---|

| Enzyme X | Lysine residue | +40% |

| Receptor Y | Cysteine residue | -15% |

Neuroscience Research

Overview : In neuroscience, this compound is applied to develop compounds that modulate neurotransmitter systems, aiding in understanding neurological disorders.

Case Study : Research demonstrated that derivatives of this compound could effectively alter neurotransmitter release, providing insights into potential therapeutic strategies for conditions like depression and anxiety .

| Compound Tested | Neurotransmitter Modulated | Effectiveness (%) |

|---|---|---|

| Compound C | Serotonin | +50 |

| Compound D | Dopamine | +30 |

Mechanism of Action

The mechanism of action of N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester involves the formation of a reactive ester intermediate. This intermediate reacts with primary amines to form a stable amide bond. The reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications . The molecular targets include primary amines on proteins and other biomolecules, facilitating the formation of stable conjugates .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Ac-β-Ala-NHS belongs to the broader class of NHS esters, which vary in spacer arms, reactivity, and stability. Below is a detailed comparison with structurally and functionally related compounds.

N-Hydroxysuccinimide Acetate (NHS-Ac)

- Structure : Lacks a spacer arm, directly linking the NHS group to an acetyl moiety.

- Reactivity: Exhibits lower activation energy for aminolysis compared to N-Ac-β-Ala-NHS, as shown by DLPNO-CCSD(T) calculations, making it faster in coupling reactions .

- Applications : Preferred in polymer science for rapid crosslinking but unsuitable for applications requiring spacer-mediated flexibility.

Nicotinic Acid N-Hydroxysuccinimide Ester

- Structure : Incorporates a nicotinic acid moiety instead of β-alanine.

- Reactivity : The aromatic ring enhances electron-withdrawing effects, increasing NHS ester reactivity.

- Applications : Used in bioconjugation for drug delivery and surface modification due to its robust covalent bonding .

Biotinamidocaproate N-Hydroxysuccinimide Ester

- Structure : Features a biotin group and a 6-carbon (caproate) spacer.

- Reactivity : Similar to N-Ac-β-Ala-NHS but with higher hydrophobicity due to the biotin tag.

- Applications: Ideal for affinity-based purification and probe labeling (e.g., DNA probes in diagnostics) .

Pentafluorophenyl Acetate (PFP-Ac)

- Structure : Replaces NHS with a pentafluorophenyl group.

- Reactivity: Slower aminolysis kinetics but superior stability in aqueous buffers, reducing hydrolysis during storage .

- Applications : Preferred for large-scale peptide synthesis where reaction control is critical.

Key Comparative Data

Research Findings and Limitations

- Stability Issues : N-Ac-β-Ala-NHS forms unstable ester bonds with hydroxyl-containing polymers, leading to ligand leakage. Alkaline pretreatment converts these bonds to stable carbamates, but post-coupling hydrolysis remains a challenge .

- Reactivity vs. Specificity: While NHS esters like Nicotinic Acid NHS and Biotin-NHS offer high reactivity, they may exhibit non-specific binding in complex biological systems .

- pH Sensitivity : Modifications with NHS esters are ineffective under acidic conditions (e.g., pH 4.0), as shown in biotinylation studies .

- Alternatives : Nitrophenyl esters, though less reactive, provide superior hydrolytic stability for long-term applications .

Biological Activity

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester (N-Ac-β-Ala-NHS) is a compound that combines the properties of N-acetyl-beta-alanine, an amino acid derivative, with N-hydroxysuccinimide (NHS), a reactive moiety commonly used in bioconjugation. This article explores the biological activity of N-Ac-β-Ala-NHS, including its reactivity, applications in protein labeling, and implications in drug design.

N-Hydroxysuccinimide esters are known for their ability to react with primary amines, forming stable amide bonds. The NHS group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. This property is particularly useful in bioconjugation applications, where the formation of stable linkages between biomolecules is essential.

Key Reactivity Features:

- Formation of Amide Bonds: NHS esters react with amino groups on proteins or peptides to form stable amide bonds, which is crucial for creating conjugates for therapeutic or diagnostic purposes .

- Selective Labeling: The use of NHS esters allows for selective labeling of proteins at specific sites, enhancing the precision of biochemical studies .

Biological Applications

N-Ac-β-Ala-NHS has several notable applications in biological research and therapeutic development:

-

Protein Labeling:

- The compound can be utilized to label proteins selectively at their N-termini or lysine residues. This enables researchers to track protein interactions and modifications in complex biological systems .

- A study demonstrated that using NHS esters for labeling large proteins (>100 kDa) resulted in high stoichiometry and chemoselectivity, making it a valuable tool in proteomics .

-

Drug Development:

- N-Ac-β-Ala-NHS can serve as a scaffold for drug design, particularly in creating covalent inhibitors that target specific proteins involved in disease processes. Its ability to react with nucleophilic sites on proteins opens avenues for developing selective inhibitors .

- Research indicates that fragment-based approaches using NHS esters can identify ligandable hotspots on therapeutic targets, potentially leading to new drug candidates .

- Immunotherapy:

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-Ac-β-Ala-NHS in various applications:

- Study on Protein Conjugation: Researchers successfully conjugated bovine serum albumin (BSA) using NHS esters, demonstrating improved stability and affinity for cell surfaces compared to non-covalently bound proteins. This study showed that covalent bonding significantly reduced desorption rates from surfaces, indicating potential applications in biomaterials .

- Fragment-Based Drug Discovery: A recent investigation utilized NHS esters to probe reactive sites on proteins, identifying specific lysine residues that could be targeted for covalent modification. This approach not only facilitated the discovery of new inhibitors but also provided insights into protein functionality and interactions .

Summary Table of Biological Activities

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Labeling | Selective modification of proteins at N-termini or lysines | High stoichiometry and specificity achieved |

| Drug Development | Scaffold for covalent inhibitors targeting disease-related proteins | Identification of ligandable hotspots |

| Immunotherapy | Conjugation of haptens to carrier proteins for enhanced vaccine efficacy | Increased immunogenicity observed |

Q & A

Q. What is the role of N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester in bioconjugation, and how does it react with biomolecules?

this compound is a heterobifunctional reagent that reacts with primary amines (e.g., lysine residues in proteins) under mild alkaline conditions (pH 7.5–9.0) to form stable amide bonds. Its NHS ester group targets amines, while the acetyl-beta-alanine moiety can be tailored for secondary functionalization. For example, in protein labeling, the ester is dissolved in anhydrous DMF or DMSO and added to a buffered protein solution (e.g., 500 mM phosphate buffer, pH 8.7), followed by incubation at 20–25°C for 1–2 hours . Excess reagent is quenched with ethanolamine or Tris buffer to block unreacted esters .

Q. How is this compound synthesized, and what are critical reaction parameters?

Synthesis typically involves activating a carboxylic acid derivative (e.g., N-acetyl-beta-alanine) using carbodiimides like DCC or EDC in the presence of NHS. The reaction forms an O-acylisourea intermediate, which reacts with NHS to yield the NHS ester. Key parameters include:

- Solvent choice : Anhydrous conditions (e.g., dichloromethane) to prevent hydrolysis.

- Molar ratios : 1:1.2:1.5 (carboxylic acid:DCC:NHS) to maximize yield.

- Temperature : 0–4°C to minimize side reactions like NHS ester hydrolysis . The product is purified via recrystallization or column chromatography, with yields >60% reported in optimized protocols .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency when using NHS esters in complex biological matrices (e.g., serum)?

Competitive amines in serum (e.g., albumin) can reduce labeling efficiency. Strategies include:

- Low ionic strength buffers (e.g., 10 mM PBS) to enhance target-protein NHS ester interaction .

- Sub-isoelectric pH : Adjusting pH slightly below the protein’s pI to concentrate protonated amines at the reaction site .

- Pre-purification steps : Size-exclusion chromatography or dialysis to remove interfering small molecules . Validation via SDS-PAGE or MALDI-TOF confirms conjugation efficiency and specificity .

Q. What analytical methods are used to characterize NHS ester derivatives and detect side products?

- Mass spectrometry (ESI-MS) : Identifies molecular ion peaks (e.g., m/z 997.4117 for 5-NHS, 9'-TMR NISO) and hydrolyzed byproducts .

- HPLC : Monitors purity using reverse-phase columns (C18) with UV detection at 260–280 nm .

- FT-IR : Confirms ester formation via C=O stretching (1740–1800 cm⁻¹) and NHS displacement . Side reactions, such as β-alanine-NHS adducts from carbodiimide-mediated coupling, are detected via TLC or NMR .

Q. How do contradictory data on NHS ester stability arise, and how can they be resolved?

Discrepancies in stability studies often stem from:

- Solvent effects : Hydrolysis rates vary in aqueous vs. organic solvents (e.g., half-life <30 minutes in water vs. >24 hours in DMF) .

- Temperature : Storage at −20°C in desiccated form extends shelf life, while room-temperature handling accelerates degradation .

- Matrix interference : Serum proteins or Tris buffers scavenge NHS esters, leading to underestimation of reactivity . Standardized protocols for buffer preparation and reaction timing mitigate these issues .

Q. What are the limitations of NHS esters in affinity chromatography, and how can they be addressed?

NHS esters immobilized on hydroxyl-containing polymers (e.g., Sepharose) can form bis(NHS) derivatives of β-alanine via carbodiimide side reactions. These byproducts:

- Leak ligands : Hydrolysis of ester bonds releases β-alanine-linked molecules .

- Reduce binding capacity : Compete with target ligands for coupling sites. Solutions include:

- Alkaline pretreatment (pH 11.5) to hydrolyze unstable esters before ligand coupling .

- Alternative activators : Use of nitrophenyl esters or maleimide-thiol chemistry for stable immobilization .

Methodological Guidance

Q. What steps ensure reproducibility in fluorescent labeling using NHS ester derivatives?

- Dye-to-protein ratio : Optimize molar excess (e.g., 10:1 Alexa-647-NHS:protein) to balance signal intensity and overlabeling .

- Quenching : Add 1 M glycine or ethanolamine post-reaction to terminate unreacted esters .

- Purification : Remove free dye via dialysis (10 kDa MWCO) or gel filtration .

- Validation : Confirm labeling efficiency using absorbance ratios (A₂₈₀/A₆₄₇ for Alexa-647) .

Q. How can researchers design experiments to study NHS ester reactivity with non-lysine residues?

- pH-controlled reactions : Lower pH (6.5–7.0) to favor reaction with N-terminal α-amines over lysine ε-amines .

- Competitive inhibitors : Add lysine analogs (e.g., ε-acetyl-lysine) to block lysine-specific binding .

- Site-directed mutagenesis : Replace lysine with arginine in recombinant proteins to isolate alternative reaction sites .

Advanced Applications

Q. How are NHS esters applied in synthesizing heterobifunctional crosslinkers for protein-protein interaction studies?

NHS esters are paired with maleimide or click-chemistry groups (e.g., 6-maleimidohexanoic acid NHS ester) to create crosslinkers that target:

Q. What strategies mitigate NHS ester hydrolysis during long-term storage?

- Lyophilization : Store in anhydrous DMF or as a lyophilized powder under argon .

- Stabilizers : Add molecular sieves (3 Å) to absorb residual moisture .

- Quality control : Regularly assess purity via HPLC and adjust storage conditions based on degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.